N-Ethyl-6-nitropyridin-3-amine
Description
N-Ethyl-6-nitropyridin-3-amine is a nitro-substituted pyridine derivative characterized by an ethyl group attached to the amine at position 3 and a nitro group at position 6 of the pyridine ring. The nitro group enhances electrophilic reactivity, while the ethyl substituent may modulate solubility and steric effects compared to smaller alkyl groups like methyl .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-ethyl-6-nitropyridin-3-amine |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-6-3-4-7(9-5-6)10(11)12/h3-5,8H,2H2,1H3 |
InChI Key |
YMGJQYCERACJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- For example, N-Methyl-6-nitropyridin-3-amine exhibits acute oral toxicity (H302), while analogous hazards for the ethyl variant remain uncharacterized .
- Electronic Effects : Nitro groups at C6 enhance electrophilic aromatic substitution reactivity, as seen in 6-Nitropyridin-3-amine’s use as a precursor in heterocyclic synthesis . Chloro substituents (e.g., in 6-Chloro-5-nitropyridin-3-amine) further polarize the ring, influencing regioselectivity in reactions .
- Crystallography: Complex derivatives like N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine adopt monoclinic crystal systems with distinct unit cell parameters, suggesting that bulky substituents disrupt symmetry .
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